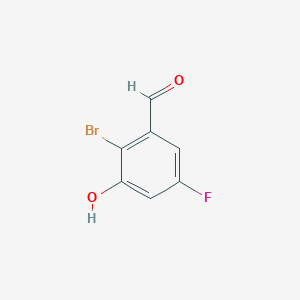

2-Bromo-5-fluoro-3-hydroxybenzaldehyde

Beschreibung

Significance of Aromatic Halogenation in Organic Synthesis

The introduction of halogen atoms into an aromatic ring, known as aromatic halogenation, is a fundamental and powerful tool in organic synthesis. numberanalytics.com This process significantly alters the electronic properties of the aromatic system, influencing its reactivity and providing a handle for subsequent transformations. Halogenated aromatic compounds are crucial precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the presence of a halogen can enhance a molecule's pharmacological properties, such as lipophilicity and metabolic stability, which is a key consideration in drug discovery. nih.gov The ability of halogens to participate in cross-coupling reactions further broadens their utility, allowing for the construction of complex molecular architectures.

Role of Aldehyde and Hydroxyl Functionalities in Aromatic Systems

The aldehyde and hydroxyl groups are two of the most important functional groups in organic chemistry. ncert.nic.in The aldehyde group, with its reactive carbonyl center, is a key participant in numerous reactions, including nucleophilic additions and condensations, which are fundamental for building larger molecules. wikipedia.org The hydroxyl group on an aromatic ring (a phenol) can act as a hydrogen bond donor and can be converted into other functional groups. khanacademy.org When present together on an aromatic ring, these two groups can influence each other's reactivity and participate in intramolecular interactions, such as hydrogen bonding. This interplay is crucial in directing the outcome of chemical reactions and in determining the three-dimensional structure and biological activity of the molecule.

Contextualizing 2-Bromo-5-fluoro-3-hydroxybenzaldehyde within Contemporary Organic Chemistry

This compound is a polysubstituted aromatic aldehyde. While specific research on this particular compound is limited, its structure suggests it is a potentially valuable building block in synthetic chemistry. The presence of bromine, fluorine, and hydroxyl groups on the benzaldehyde (B42025) scaffold offers multiple points for chemical modification.

The bromine atom can be readily transformed through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the compound's acidity and lipophilicity, which are important in the design of bioactive molecules. nih.gov The hydroxyl and aldehyde groups provide sites for a wide range of classical organic reactions. Given the utility of similarly substituted benzaldehydes in the synthesis of pharmaceuticals and other functional materials, it is reasonable to position this compound as a compound of interest for researchers in medicinal and materials chemistry. ambeed.comnamiki-s.co.jp

Chemical Data for this compound

The following table summarizes the known chemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1807143-47-0 | ambeed.combldpharm.combldpharm.comchem-space.com |

| Molecular Formula | C₇H₄BrFO₂ | ambeed.combldpharm.com |

| Molecular Weight | 219.01 g/mol | ambeed.combldpharm.combldpharm.com |

| SMILES Code | O=CC1=CC(F)=CC(O)=C1Br | ambeed.combldpharm.com |

| MDL Number | MFCD28738854 | ambeed.com |

| Storage | Inert atmosphere, 2-8°C | bldpharm.com |

Note: Detailed research findings, including specific synthetic routes and documented applications for this compound, are not widely available in published literature. The information presented is based on data from chemical suppliers and the established principles of organic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(9)2-6(7)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVGUCSCVRXGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

A retrosynthetic analysis of this compound suggests several possible disconnection points. The aldehyde group can be envisioned as being introduced late in the synthesis via formylation of a corresponding phenol (B47542) or through the oxidation of a benzyl (B1604629) alcohol. The bromo and fluoro groups can be installed through electrophilic halogenation or other targeted methods.

A plausible retrosynthetic pathway is outlined below:

This analysis identifies key precursors that can be strategically elaborated to afford the target molecule. The choice of the initial precursor is critical for achieving the desired substitution pattern.

Precursor Design and Selection for Regioselective Synthesis

The regioselective synthesis of this compound hinges on the selection of an appropriate starting material. The directing effects of the existing substituents will guide the position of the incoming groups.

Table 1: Potential Precursors and Their Synthetic Utility

| Precursor | Rationale for Selection | Potential Challenges |

| 3-Fluoro-5-hydroxybenzaldehyde | The existing substituents would direct bromination to the desired C2 position. | Potential for bromination at other positions; sensitivity of the aldehyde group to reaction conditions. |

| 3-Fluoro-5-methoxyphenol | The methoxy (B1213986) group can be used as a protected hydroxyl and directs ortho, para. Bromination would likely occur at C2 and C6. | Requires subsequent demethylation and formylation. |

| 1-Bromo-3-fluoro-5-methoxybenzene | A commercially available starting material that already possesses the bromo and fluoro substituents in the correct relative positions. | Requires introduction of the hydroxyl and aldehyde groups. |

Direct Halogenation Approaches

Direct halogenation represents a key strategy for the introduction of the bromo and fluoro substituents onto the aromatic ring.

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. In the context of synthesizing this compound, the substrate would likely be a fluorinated m-hydroxybenzaldehyde derivative. The hydroxyl group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The aldehyde group is a deactivating meta-director. The combined directing effects of these groups would favor bromination at the C2 position.

A typical electrophilic bromination might involve the use of bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst. However, due to the activated nature of the phenolic ring, milder brominating agents such as N-bromosuccinimide (NBS) may be employed to avoid over-bromination. chemicalbook.com For instance, the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) has been achieved by treating 3-hydroxybenzaldehyde (B18108) with bromine in dichloromethane. chemicalbook.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In the synthesis of this compound, a protected hydroxyl group, such as a methoxy or a carbamate (B1207046) group, can act as a DMG. organic-chemistry.orguwindsor.ca For example, starting with a 3-fluoro-5-methoxyphenyl derivative, directed ortho-lithiation would occur at the C2 position, which could then be quenched with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane to install the bromine atom. This strategy offers high regioselectivity that might be difficult to achieve through conventional electrophilic substitution. wikipedia.org

Stepwise Synthetic Pathways

A stepwise approach involving protection and deprotection of the reactive hydroxyl group is often necessary to ensure the success of the synthesis.

The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions and can be sensitive to oxidizing or reducing conditions. libretexts.org Therefore, its protection is often a crucial step. libretexts.org

Table 2: Common Hydroxyl Protecting Groups and Their Compatibility

| Protecting Group | Introduction Reagents | Deprotection Conditions | Compatibility Notes |

| Methyl (Me) | Methyl iodide, potassium carbonate | Boron tribromide (BBr₃) | Stable to most reaction conditions except strong acids and demethylating agents. |

| Benzyl (Bn) | Benzyl bromide, potassium carbonate | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions but can be cleaved by strong acids. highfine.com |

| Silyl (B83357) Ethers (e.g., TBS, TIPS) | Silyl chloride, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Stable to many non-acidic reagents but cleaved by fluoride ions and strong acids. highfine.comzmsilane.com |

| Acetals (e.g., MOM) | Chloromethyl methyl ether, base | Acidic hydrolysis | Stable to basic and nucleophilic reagents. |

The choice of protecting group will depend on the specific reaction conditions of the subsequent steps. For example, if a Grignard reaction is planned, a silyl ether protecting group would be a suitable choice. If the synthesis involves acidic conditions, a benzyl ether might be more appropriate. The deprotection step must be planned to selectively remove the protecting group without affecting other functional groups in the molecule. cem.com

Introduction of Aldehyde Functionality

The introduction of a formyl (-CHO) group onto an aromatic ring is a key transformation in the synthesis of benzaldehydes. Several classic and modern methods are available, with the choice depending on the nature of the substrate, particularly the presence of activating or deactivating groups. epfl.ch For halogenated phenols, the electronic effects of the substituents will significantly influence the reactivity and regioselectivity of the formylation.

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. organic-chemistry.orgwikipedia.org This electrophile then attacks an electron-rich aromatic ring. organic-chemistry.org The resulting iminium ion is hydrolyzed during workup to yield the aldehyde. wikipedia.org This method is generally effective for electron-rich arenes, including phenols. wikipedia.org

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst like aluminum chloride. thieme-connect.de Its scope is somewhat limited and is typically applied to alkylbenzenes. thermofisher.com A modification by Gattermann allows for the formylation of phenols and phenolic ethers using hydrogen cyanide and a Lewis acid. thermofisher.com To avoid the use of highly toxic HCN, the Adams modification generates it in situ from zinc cyanide. thermofisher.com

Duff Reaction: This method formylates phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as glyceroboric acid or trifluoroacetic acid. thieme-connect.deresearchgate.net It typically directs the formyl group to the ortho position of the hydroxyl group. researchgate.net

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols by treatment with chloroform (B151607) in a basic solution. scribd.com However, yields can often be low. scribd.com

Grignard-DMF Reactions: While not a direct formylation of the aromatic ring, this method involves the formation of an organometallic reagent (like a Grignard or organolithium reagent) from an aryl halide, which then reacts with a formylating agent like DMF. This is a powerful method for introducing an aldehyde group at a specific position defined by the halogen.

The presence of halogens (bromo and fluoro) on the phenol ring introduces competing electronic effects. The halogens are deactivating due to their inductive electron-withdrawing nature, yet they are ortho-, para-directing due to resonance. The hydroxyl group is a strong activating, ortho-, para-directing group.

For a substrate like a protected 4-bromo-2-fluorophenol, the formylation is expected to occur at the position ortho to the hydroxyl group and meta to the halogens. The powerful directing effect of the hydroxyl (or protected hydroxyl) group will likely dominate.

Optimization of formylation conditions is critical to achieve good yields and regioselectivity. mdma.ch This can involve:

Choice of Reagent: For halogenated phenols, a highly reactive formylating agent may be necessary to overcome the deactivating effect of the halogens. The Vilsmeier-Haack and Duff reactions are often suitable for phenols. organic-chemistry.orgresearchgate.net A method using MgCl₂, triethylamine, and paraformaldehyde has been shown to be effective for the ortho-formylation of various substituted phenols, including those with halogen substituents. orgsyn.org

Solvent and Temperature: The reaction conditions, including the solvent and temperature, can significantly impact the outcome. For example, some formylation reactions may require heating to proceed at a reasonable rate. mdma.ch

Catalyst: In some cases, a catalyst can enhance the reaction rate and selectivity. For instance, the Gattermann-Koch reaction relies on a Lewis acid catalyst. thermofisher.com

| Reaction | Formylating Agent(s) | Typical Substrates | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes, phenols organic-chemistry.orgwikipedia.org | Generates electrophilic Vilsmeier reagent. organic-chemistry.org |

| Gattermann-Koch | CO, HCl, AlCl₃ | Alkylbenzenes thermofisher.com | High pressure, limited to certain substrates. thermofisher.com |

| Gattermann | HCN, Lewis Acid | Phenols, phenolic ethers thermofisher.com | Adams modification uses Zn(CN)₂ to avoid handling HCN. thermofisher.com |

| Duff | Hexamethylenetetramine (HMTA) | Phenols researchgate.net | Typically gives ortho-formylation. researchgate.net |

| MgCl₂/Paraformaldehyde | Paraformaldehyde, MgCl₂, Et₃N | Substituted phenols orgsyn.org | High yields and exclusively ortho-formylation. orgsyn.org |

Advanced Synthetic Techniques

Beyond classical methods, modern synthetic chemistry offers advanced techniques that can provide greater efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Approaches for Halogen Introduction

Transition-metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-halogen bonds. researchgate.net These methods often proceed under milder conditions and with higher selectivity than traditional electrophilic halogenation. researchgate.net

For the synthesis of this compound, a key step could be the selective bromination of a 4-fluoro-2-hydroxy-functionalized benzene (B151609) ring. A transition-metal-catalyzed C-H activation/bromination reaction could be a powerful approach.

Palladium (Pd)-Catalyzed Bromination: Palladium catalysts are widely used for C-H functionalization. Directed C-H activation, where a directing group on the substrate coordinates to the metal center and positions it for selective reaction at a specific C-H bond, is a common strategy. For a phenolic substrate, the hydroxyl group itself or a derivative could serve as the directing group.

Rhodium (Rh)-Catalyzed Bromination: Rhodium complexes have also been shown to be effective catalysts for C-H halogenation. For example, a rhodium(III) complex has been used to catalyze the ortho-bromination of O-phenyl carbamates. researchgate.net

Copper (Cu)-Catalyzed Halogenation: Copper catalysts are often a more economical alternative to palladium and rhodium and have been employed in a variety of halogenation reactions.

These catalytic methods offer the potential for high regioselectivity in the bromination step, which can be a challenge with traditional electrophilic bromination of polysubstituted aromatic rings. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome.

Chemo- and Regioselective Synthesis via Specific Reagents (e.g., N-bromosuccinimide, selective fluorinating agents)

The regioselective introduction of halogen atoms onto an aromatic ring, especially one already bearing multiple functional groups, is a significant synthetic challenge. The synthesis of this compound would likely proceed from a fluorinated hydroxybenzaldehyde precursor. The key step is the selective introduction of a bromine atom at the C2 position, which is ortho to the powerful activating hydroxyl group and meta to the deactivating aldehyde group.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, particularly those activated by electron-donating groups like hydroxyls and anilines. wikipedia.orgresearchgate.net It serves as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. tandfonline.com The regioselectivity of NBS bromination can be finely tuned by the choice of solvent and catalyst. For electron-rich aromatic compounds like phenols, NBS often leads to high para-selectivity. wikipedia.org However, specific conditions can be employed to favor ortho-bromination. For instance, the use of p-toluenesulfonic acid (pTsOH) as a catalyst in solvents like methanol (B129727) or ethyl acetate (B1210297) has been shown to direct bromination to the ortho position of para-substituted phenols with high selectivity and in short reaction times. nih.gov In a potential synthesis of the target compound from 5-fluoro-3-hydroxybenzaldehyde, the powerful ortho, para-directing hydroxyl group would activate the C2, C4, and C6 positions. The existing fluorine at C5 would sterically hinder attack at C6, and the electronic influence of the hydroxyl group would strongly favor bromination at C2 or C4. Careful selection of reagents and conditions is paramount to favor the desired C2 bromination.

A direct synthesis of the related compound, 2-bromo-5-hydroxybenzaldehyde, has been reported starting from 3-hydroxybenzaldehyde using bromine in dichloromethane. chemicalbook.com This demonstrates the feasibility of direct bromination ortho to the hydroxyl group and meta to the aldehyde.

| Reagent System | Substrate Type | Primary Selectivity | Reference |

|---|---|---|---|

| NBS / H₂SO₄ | Phenol derivatives | Ortho or Para | tandfonline.com |

| NBS / p-toluenesulfonic acid | Phenol derivatives | Para | researchgate.net |

| NBS / p-TsOH in Methanol | para-Substituted phenols | Ortho | nih.gov |

| NBS / Amberlyst-15 | Phenols and Anilines | Not specified | researchgate.net |

| Br₂ in CH₂Cl₂ | 3-Hydroxybenzaldehyde | Ortho to -OH | chemicalbook.com |

Microwave-Assisted Synthesis in Halogenated Aromatic Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, increase yields, and enhance product purity, often aligning with the principles of green chemistry. oatext.com This technology utilizes microwave irradiation to generate heat through dielectric heating, leading to rapid and uniform temperature increases in the reaction mixture. youtube.com

In the context of halogenated aromatic chemistry, microwave irradiation can significantly shorten reaction times for various transformations. For instance, the synthesis of substituted benzaldehydes and related compounds has been effectively achieved using this method. A two-step, microwave-assisted pathway has been developed to convert essential oil allylbenzenes into the corresponding benzaldehydes in good yields and with reaction times of less than 15 minutes. nih.gov The synthesis of complex heterocyclic systems, such as chromeno[3,4-b]xanthones, has been accomplished through a microwave-assisted tandem intramolecular Diels-Alder/aromatization reaction starting from precursors derived from substituted salicylaldehydes. acs.org Furthermore, the Cannizzaro reaction, a disproportionation of non-enolizable aldehydes, has been studied under microwave conditions for a variety of aromatic and heteroaromatic aldehydes. researchgate.net These examples underscore the utility of microwave assistance in reactions involving functionalized and halogenated benzaldehydes, suggesting its potential applicability in optimizing the synthesis of this compound or its precursors.

| Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|

| Alkene Isomerization/Oxidation | Essential oil allylbenzenes | Very short reaction times (<15 min) | nih.gov |

| Knoevenagel Condensation | Aromatic aldehydes, cyanoacetamide | Rapid, efficient, environmentally friendly | oatext.com |

| Tandem Diels-Alder/Aromatization | (E)-2-styrylchromones | Efficient synthesis of complex heterocycles | acs.org |

| Cannizzaro Reaction | Aromatic and heteroaromatic aldehydes | Development of reproducible synthetic protocols | researchgate.net |

Challenges in Regioselective Synthesis of Multi-Substituted Benzaldehydes

The synthesis of benzaldehydes with multiple substituents is inherently complex due to the need to control the position of each group relative to the others. The primary challenge lies in overcoming the competing directing effects of the substituents already present on the aromatic ring during electrophilic substitution reactions. youtube.comyoutube.com

Steric and Electronic Directing Effects of Substituents

Electronic Effects: Substituents are broadly classified as activating or deactivating.

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directors. The hydroxyl (-OH) group is a powerful activating group due to its ability to donate a lone pair of electrons via resonance. youtube.compressbooks.pub

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups are meta-directors. The aldehyde (-CHO) group is a deactivating, meta-directing group. uci.edu Halogens (-F, -Br) are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate electron density through resonance. libretexts.orguci.edu

In a precursor to this compound, such as 5-fluoro-3-hydroxybenzaldehyde, the directing effects would be dominated by the strongly activating hydroxyl group, which directs incoming electrophiles to the ortho and para positions (C2, C4, C6). youtube.com The fluorine and aldehyde groups would have a lesser influence on the regiochemical outcome of electrophilic attack.

Steric Effects: The size of the substituents on the ring can physically block or hinder the approach of an electrophile to adjacent positions. youtube.com For example, substitution at a position ortho to a large group may be disfavored compared to substitution at a less hindered para position. youtube.compressbooks.pub In the target molecule's synthesis, steric hindrance would play a role in directing incoming groups away from already substituted positions.

| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -CHO (Aldehyde) | Deactivating | Meta | Inductive & Resonance Withdrawal |

Mitigation of Side Reactions and Isomer Formation

To overcome the challenges of regioselectivity and minimize the formation of unwanted isomers and side products, chemists employ several strategies:

Strategic Synthesis Planning: The order in which substituents are introduced is critical. A synthetic route must be designed so that the directing effects of the groups present at each step facilitate the introduction of the next group at the desired position. youtube.com This may involve using a substituent that can be chemically modified later in the sequence; for example, introducing a nitro group (meta-director) and later reducing it to an amino group (ortho, para-director). mnstate.edu

Use of Protecting Groups: Highly reactive functional groups can be temporarily masked with a protecting group to prevent them from interfering with a subsequent reaction. For instance, an amino group might be protected as an amide to prevent it from reacting under Friedel-Crafts conditions. youtube.com Similarly, a reactive aldehyde could be protected to prevent unwanted side reactions during a cross-coupling step. acs.orgresearchgate.net

Use of Blocking Groups: A position on the ring can be temporarily blocked to force a substituent into another position. A classic example is the use of sulfonation. A sulfonic acid group can be introduced to block the para position, directing a subsequent electrophile to an ortho position. The sulfonic acid group can then be removed by treatment with dilute acid. mnstate.edu

Control of Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the isomeric product ratio. As mentioned, using pTsOH as a catalyst with NBS can promote ortho-bromination of phenols, a level of control not always achievable with other conditions. nih.gov

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Strategic Reaction Sequencing | Choosing the order of substituent introduction to leverage directing effects. | Nitration followed by reduction to install an ortho, para-directing amino group. | youtube.commnstate.edu |

| Protecting Groups | Temporarily masking a reactive functional group. | Protecting an aldehyde as an aluminum hemiaminal during a cross-coupling reaction. | acs.orgresearchgate.net |

| Blocking Groups | Reversibly introducing a group to block a reactive site. | Using a sulfonic acid group to block a para position, forcing ortho substitution. | mnstate.edu |

| Catalyst/Solvent Control | Using specific reagents and conditions to favor one isomer. | Using p-toluenesulfonic acid with NBS to favor ortho-bromination of phenols. | nih.gov |

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a key site for a variety of organic reactions, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the aldehyde would be expected to produce secondary alcohols. The choice of the R-group in the organometallic reagent allows for the introduction of various alkyl, aryl, or vinyl substituents.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com Reaction with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, with the structure of the ylide determining the substituent on the newly formed double bond. organic-chemistry.orgmasterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would lead to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. This reaction is significant as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for building larger molecular frameworks. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond with the elimination of a small molecule, usually water.

Schiff Base Formation: Reaction with primary amines is expected to form imines, also known as Schiff bases. This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Knoevenagel Condensation: This reaction would involve the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives or β-keto esters) in the presence of a weak base. The product is typically an α,β-unsaturated compound.

Aldol and Claisen-Schmidt Condensations: While the aldehyde itself cannot undergo self-condensation in an aldol reaction due to the lack of α-hydrogens, it can react with enolizable ketones or other aldehydes in a crossed aldol or Claisen-Schmidt condensation. This would lead to the formation of α,β-unsaturated ketones.

Reductions and Oxidations

The oxidation state of the aldehyde carbon can be readily altered, providing pathways to either alcohols or carboxylic acids.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would also be an effective method.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid. This can be achieved using a range of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent or Fehling's solution.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can act as a nucleophile, allowing for a different set of derivatization strategies focused on this part of the molecule.

Alkylation and Acylation Reactions

Modification of the hydroxyl group through alkylation and acylation is a common strategy to alter the physical and chemical properties of phenols.

Alkylation: The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide ion. This highly nucleophilic phenoxide can then react with alkyl halides or other alkylating agents to form ethers.

Acylation: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine. The resulting ester can serve as a protecting group or modify the molecule's biological activity.

Ether and Ester Formation

These reactions are specific examples of alkylation and acylation and represent important synthetic pathways.

Williamson Ether Synthesis: This classic method for ether formation would involve the deprotonation of the phenolic hydroxyl group with a strong base (like sodium hydride) to form the sodium phenoxide, followed by a nucleophilic substitution reaction (Sₙ2) with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com This allows for the synthesis of a wide variety of aryl ethers.

Fischer Esterification (and related reactions): While Fischer esterification (reaction with a carboxylic acid under acidic conditions) is generally not efficient for phenols, ester formation is readily achieved using more reactive acylating agents. The reaction with acyl chlorides or anhydrides, as mentioned previously, is the standard method for preparing phenyl esters.

Summary Table of Potential Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Aldehyde | Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Nucleophilic Addition | Wittig Reagent (Ph₃P=CHR) | Alkene | |

| Condensation | Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | |

| Phenolic Hydroxyl | Alkylation (Ether) | Base (e.g., NaH), then Alkyl Halide (R-X) | Aryl Ether |

| Acylation (Ester) | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Phenyl Ester |

An Examination of the Chemical Reactivity of this compound

The synthetic utility of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing versatile platforms for the construction of complex molecular architectures. Among these, this compound stands out as a multifunctional building block. Its reactivity is dictated by the interplay of three distinct functional groups on the benzene ring: a hydroxyl group, an aldehyde group, and two different halogen substituents, bromine and fluorine. This article explores the nuanced chemical reactivity and derivatization potential of this compound, focusing on its role in non-covalent interactions and the reactivity of its halogen substituents in key organic transformations.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

The standard approach to characterizing a novel or sparsely documented compound like this would include the following methods:

NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule.

A ¹H NMR spectrum would be crucial for identifying the chemical environment of the hydrogen atoms in the molecule. For 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, one would expect to observe distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts (δ) and coupling constants (J) of these protons would provide valuable information about the electronic effects of the bromo, fluoro, and hydroxyl substituents on the benzene (B151609) ring. However, no such experimental data with detailed peak assignments is currently available in published literature.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbon atoms bearing the substituents would be indicative of their electronic environments. Again, a lack of published data prevents a detailed discussion of the expected chemical shifts and coupling patterns.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a specific signal for the fluorine atom in the molecule. The chemical shift and any coupling to neighboring protons would confirm its position on the aromatic ring. This specific data for the title compound is not found in the public domain.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. Such studies would definitively establish the substitution pattern on the benzaldehyde (B42025) ring. As with the 1D NMR data, no 2D NMR studies for this compound have been reported in the accessible scientific literature.

An Infrared (IR) spectrum is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would anticipate observing characteristic absorption bands for the hydroxyl (O-H) group, the aldehyde (C=O and C-H) groups, and the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. While general spectral regions for these functional groups are known, the precise wavenumbers for this specific molecule are not documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the expected molecular ion peak would correspond to its molecular weight. The presence of bromine isotopes (79Br and 81Br) in nearly equal abundance would result in a characteristic M+2 isotopic pattern, where two peaks of roughly equal intensity are separated by 2 m/z units.

The fragmentation of the molecular ion would likely proceed through pathways common to substituted benzaldehydes. Key fragmentation steps could include the loss of the formyl radical (•CHO), carbon monoxide (CO), a bromine atom (•Br), or a hydrogen halide (HBr). The analysis of the m/z values of these fragment ions would provide valuable information for confirming the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass.

The predicted exact mass for the molecular ion of this compound [M]+• can be calculated based on the most abundant isotopes (12C, 1H, 79Br, 19F, 16O). This precise mass measurement would serve as definitive evidence for the compound's elemental formula, C7H4BrFO2.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 218.94515 |

| [M+Na]+ | 240.92709 |

| [M-H]- | 216.93059 |

| [M+NH4]+ | 235.97169 |

| [M+K]+ | 256.90103 |

| [M+H-H2O]+ | 200.93513 |

| [M+HCOO]- | 262.93607 |

This data is based on computational predictions and has not been experimentally verified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring and the carbonyl group of the aldehyde are the primary chromophores. The presence of the hydroxyl, bromo, and fluoro substituents will influence the position and intensity of these absorption maxima (λmax) due to their electronic effects (mesomeric and inductive) on the chromophoric system. For instance, the hydroxyl group, being an activating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde.

X-ray Crystallography Studies

As of the latest literature search, no public reports of single-crystal X-ray diffraction studies for this compound were found. Therefore, the following sections are based on the analysis of a closely related compound, 2-Bromo-5-fluorobenzaldehyde (B45324), which lacks the 3-hydroxy group. bldpharm.comambeed.com This provides a foundational understanding of the potential crystal packing and intermolecular interactions that might be observed in the target compound.

Single-Crystal X-ray Diffraction Methodology

For the analogue 2-Bromo-5-fluorobenzaldehyde, single crystals suitable for X-ray diffraction were obtained. bldpharm.com The data collection was performed at a low temperature (125 K) to minimize thermal vibrations and obtain a more precise structure. bldpharm.com A Bruker diffractometer with Mo Kα radiation was likely used for this purpose. The structure was solved by direct methods and refined by full-matrix least-squares on F2. bldpharm.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of 2-Bromo-5-fluorobenzaldehyde reveals that the compound crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. bldpharm.com The benzaldehyde oxygen atom is in a trans position relative to the bromine atom. bldpharm.comambeed.com The packing is characterized by offset face-to-face π-stacking interactions between the aromatic rings of adjacent molecules. bldpharm.comambeed.com

Table 2: Crystallographic Data for the Analogue 2-Bromo-5-fluorobenzaldehyde bldpharm.com

| Parameter | Value |

|---|---|

| Chemical Formula | C7H4BrFO |

| Molecular Weight | 203.01 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (Å3) | 1335.84 (10) |

| Temperature (K) | 125 |

In the crystal structure of the analogue 2-Bromo-5-fluorobenzaldehyde, classical hydrogen bonds are absent due to the lack of a hydrogen bond donor like a hydroxyl group. However, the structure exhibits short Br···F intermolecular interactions. bldpharm.comambeed.com

For the target molecule, this compound, the presence of the hydroxyl group would introduce a strong hydrogen bond donor. This would lead to the formation of significant intermolecular or intramolecular hydrogen bonds. An intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the aldehyde's oxygen (O—H···O=C). Intermolecularly, the hydroxyl group could form hydrogen bonds with the oxygen or fluorine atoms of neighboring molecules, creating chains or more complex networks that would dominate the crystal packing. These hydrogen bonds would likely be a more significant organizing force in the crystal lattice than the π-stacking observed in the non-hydroxylated analogue.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-fluorobenzaldehyde |

Halogen-Halogen Interactions (Br⋯F, F⋯Br)

Specific crystallographic data for this compound, which would be required to analyze the presence and geometry of any intramolecular or intermolecular halogen-halogen interactions between the bromine and fluorine atoms, has not been reported. Therefore, details on Br⋯F or F⋯Br distances and their significance in the crystal packing of this specific compound cannot be provided.

π-Stacking Interactions

An analysis of π-stacking interactions requires solid-state structural data, typically obtained from X-ray crystallography. As no such data has been published for this compound, a description of any π-stacking arrangements, including centroid-centroid distances or ring offsets, cannot be detailed.

Conformational Analysis in the Solid State

The solid-state conformation of this compound remains uncharacterized in the absence of crystallographic studies.

Torsional Angles and Planarity Deviations

Information regarding the torsional angles, such as those involving the aldehyde and hydroxyl groups relative to the benzene ring, is not available. Consequently, any deviations from planarity for this molecule in the solid state are unknown.

Asymmetric Unit Composition

The composition of the asymmetric unit for crystalline this compound has not been determined. It is unknown whether the asymmetric unit would contain one or multiple molecules of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

While chromatographic methods are standard for purity assessment of organic compounds, specific protocols for this compound have not been detailed in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

No published studies were found that describe a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment or isolation of this compound. Therefore, details on parameters such as the column, mobile phase, flow rate, detection wavelength, and retention time are not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For halogenated aromatic aldehydes like this compound, GC-MS is instrumental in isomer differentiation and quantitative analysis.

Research Findings

While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in available literature, a sensitive and rapid Low Thermal Mass (LTM) GC method has been developed for the separation and quantification of ten isomers of bromofluoro benzaldehyde. rsc.org This methodology is directly applicable to the analysis of this compound. The LTM GC technology facilitates ultrafast temperature programming and rapid cooling, significantly reducing analytical run times. rsc.org

The chromatographic separation for these isomers was successfully achieved using a DB-624 column. rsc.org The method demonstrated high sensitivity, with a detection limit of 0.4 ppm and a quantitation limit of 1.2 ppm for each isomer. rsc.org Validation according to International Council for Harmonisation (ICH) guidelines confirmed the method's specificity, precision, linearity, and accuracy. rsc.org The accuracy was established with recovery values ranging between 93.7% and 107.7% for all isomers. rsc.org Such a method would be highly effective in identifying and quantifying this compound in a mixture of its isomers, which is a common challenge in pharmaceutical synthesis. rsc.org

Table 1: LTM GC Method Validation Parameters for Bromofluoro Benzaldehyde Isomers

| Parameter | Result | Source |

| Linearity (Correlation Coefficient) | > 0.999 | rsc.org |

| Limit of Detection (LOD) | 0.4 ppm | rsc.org |

| Limit of Quantitation (LOQ) | 1.2 ppm | rsc.org |

| Accuracy (Recovery) | 93.7% - 107.7% | rsc.org |

The mass spectrometry component of GC-MS would provide structural confirmation by analyzing the fragmentation pattern of the this compound molecule, offering definitive identification based on its mass-to-charge ratio and isotopic patterns characteristic of a bromine-containing compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions. It is widely used in synthetic organic chemistry to quickly determine the consumption of starting materials and the formation of products.

Research Findings

In syntheses involving related compounds, such as the Claisen-Schmidt condensation of 2-bromo-5-fluorobenzaldehyde with 1-(thiophen-2-yl) ethan-1-one, TLC is the primary method used to monitor the reaction's completion. nih.gov The reaction, stirred for 24 hours, was checked periodically using TLC until the starting aldehyde spot disappeared, indicating the reaction was complete. nih.gov

This technique involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (eluent). The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture with the spots of the starting materials, a chemist can qualitatively assess the reaction's progress.

For the synthesis of this compound, one could expect the starting materials to have significantly different Retention Factor (Rf) values from the final product. A hypothetical TLC monitoring of a synthesis is illustrated in the table below.

Table 2: Illustrative TLC Monitoring Data

| Time Point | Starting Material (Rf) | Product (Rf) | Observations |

| T = 0 hr | 0.65 | - | Strong spot for starting material, no product spot. |

| T = 2 hr | 0.65 | 0.40 | Faint product spot appears, starting material spot still strong. |

| T = 6 hr | 0.65 | 0.40 | Product spot intensity increases, starting material spot diminishes. |

| T = 12 hr | - | 0.40 | Starting material spot has disappeared, strong product spot. |

This method allows for efficient and cost-effective real-time tracking of the reaction, ensuring that the reaction is stopped at the optimal time to maximize yield and purity.

An in-depth analysis of the search results reveals a lack of specific scholarly articles or dedicated computational studies focused solely on "this compound" that would provide the detailed data required for the requested article structure, including data tables on conformational preferences, tautomeric forms, and computational crystal structure predictions. The available information is generally limited to supplier listings and basic chemical properties, without the in-depth theoretical and computational research findings necessary to fulfill the user's request for a detailed scientific article. Therefore, it is not possible to generate the requested content based on the currently available public information.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful tools to understand the behavior of molecules at an atomic level. For 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, these techniques can provide crucial insights into its structural preferences, stability, and interactions with its environment.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotational orientations of the formyl (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. The presence of bulky and electronegative substituents (Br, F, OH) introduces significant steric and electronic effects that dictate the most stable conformations.

Based on studies of similar halobenzaldehydes, the rotation of the formyl group is a key determinant of stability. researchgate.net It is anticipated that the two planar conformers, where the formyl group is coplanar with the aromatic ring, would represent energy minima. These are often referred to as the O-cis and O-trans isomers, denoting the orientation of the carbonyl oxygen relative to a specific substituent. In this case, the orientation relative to the hydroxyl group is of primary interest due to the potential for intramolecular hydrogen bonding.

The stability of these conformers is governed by a balance of forces:

Steric Hindrance: Repulsion between the aldehyde's oxygen or hydrogen and the adjacent bulky bromine atom and hydroxyl group.

Electronic Interactions: Dipole-dipole interactions between the polar C=O, C-Br, C-F, and O-H bonds.

Intramolecular Hydrogen Bonding: A potentially strong stabilizing interaction can occur between the hydroxyl proton and the carbonyl oxygen.

Computational studies on 2-hydroxybenzaldehyde have shown that the conformer allowing for intramolecular hydrogen bonding is significantly stabilized. aip.orgaip.org A similar effect is expected for this compound. The O-cis conformer (relative to the hydroxyl group) would allow for the formation of a pseudo-six-membered ring via a hydrogen bond, which would likely make it the global minimum energy conformation.

A potential energy scan rotating the C-C bond of the formyl group and the C-O bond of the hydroxyl group would reveal the energy barriers between stable conformers. The transition states for these rotations would likely involve non-planar arrangements of the substituent groups.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound

| Conformer | Key Interaction | Expected Relative Energy (kJ/mol) | Stability |

| Planar, O(aldehyde)-cis-to-OH | Intramolecular H-bond | 0.0 | Highest |

| Planar, O(aldehyde)-trans-to-OH | Steric repulsion between O(aldehyde) and Br | 15 - 25 | Lower |

| Perpendicular Formyl Group | Loss of conjugation, high steric strain | > 30 | Lowest |

Note: These values are illustrative and would require specific DFT calculations for precise quantification.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational equilibrium and reactivity of this compound. Molecular dynamics (MD) simulations using explicit solvent models or implicit solvent models in quantum chemical calculations can predict these effects. beilstein-journals.orgbeilstein-journals.org

In non-polar solvents, the intramolecularly hydrogen-bonded conformer is expected to be overwhelmingly dominant. However, in polar protic solvents (like water or ethanol), the landscape could change. These solvents can act as both hydrogen bond donors and acceptors, potentially disrupting the internal hydrogen bond of the solute molecule to form intermolecular hydrogen bonds.

MD simulations would track the dynamics of these hydrogen bond exchanges and the resulting conformational flexibility. nih.gov The simulation would likely show that while the intramolecularly bonded state remains highly populated, transient states where the hydroxyl or carbonyl group interacts with solvent molecules become more frequent. This can impact reactivity, as the availability of the aldehyde and hydroxyl groups for intermolecular reactions would be modulated by the solvent. For instance, reactions involving the hydroxyl group might be facilitated in protic solvents that can help shuttle protons.

Quantitative Structure-Property Relationships (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural features of a molecule with its physical or chemical properties. nih.gov For this compound, a QSPR model could predict properties like its reactivity in a particular reaction class or its potential as an antioxidant, given its phenolic nature. nih.govmdpi.com

Descriptors Relevant to Reactivity and Selectivity

To build a QSPR model for a class of compounds including this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure.

Table 2: Key QSPR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity and Selectivity |

| Electronic | Mulliken Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Predicts sites for nucleophilic/electrophilic attack. The LUMO on the formyl carbon suggests susceptibility to nucleophiles. aip.org |

| Topological | Wiener Index, Kier & Hall Shape Indices | Encodes information about molecular size, shape, and branching, which influences steric accessibility of the reactive sites. |

| Quantum Chemical | Bond Dissociation Energy (O-H bond), Electron Density at Bond Critical Points | Crucial for predicting antioxidant activity (radical scavenging ability). mdpi.com Predicts the strength and reactivity of specific bonds. |

| Steric | Molar Volume, Surface Area | Relates to how the molecule fits into an active site or approaches another reactant. |

For this specific molecule, the Hammett and Taft parameters for the bromine and fluorine atoms at their respective positions would also be critical descriptors for predicting how they electronically influence the reactivity of the aldehyde and hydroxyl groups. The number and position of hydroxyl groups are known to be dominant factors in the antioxidant behavior of phenolic compounds. nih.gov

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry provides the means to explore potential reaction mechanisms at a molecular level, identifying intermediates and calculating the energy barriers (activation energies) associated with each step. researchgate.netacs.orgnih.gov

Computational Elucidation of Reaction Mechanisms

For this compound, a likely reaction to study computationally is its behavior under reductive or oxidative conditions. For example, the reduction of the aldehyde to an alcohol is a fundamental transformation.

A plausible reaction mechanism for the reduction by a hydride reagent (e.g., NaBH₄) would be computationally elucidated as follows:

Reactant Complex Formation: The initial approach of the hydride source (e.g., BH₄⁻) to the aldehyde.

Transition State (TS1): The key step involving the transfer of a hydride ion to the electrophilic carbonyl carbon. DFT calculations would be used to locate the geometry and energy of this transition state. The presence of a single imaginary frequency in the vibrational analysis would confirm it as a true transition state.

Intermediate Formation: The formation of a tetrahedral alkoxy-borane intermediate.

Protonation/Workup: The subsequent protonation of the oxygen atom (from the solvent or added acid) to yield the final benzyl (B1604629) alcohol product.

Computational studies on the related 2-hydroxybenzaldehyde have quantified the energetics of various transformations, including hydrogenation and acetalization. aip.orgaip.orgresearchgate.netacs.orgnih.gov These studies provide a template for the expected energy values. For instance, the activation barrier for hydride attack would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, which would increase the electrophilicity of the carbonyl carbon.

Table 3: Hypothetical Energy Profile for the Reduction of this compound

| Step | Species | Relative Free Energy (ΔG, kcal/mol) (Illustrative) | Description |

| 1. Reactants | Aldehyde + BH₄⁻ | 0.0 | Starting materials in solution. |

| 2. Transition State 1 | [TS_Hydride_Attack] | +10 to +15 | The energy barrier for the hydride transfer to the carbonyl carbon. acs.orgnih.gov |

| 3. Intermediate | Alkoxy-borane complex | -5 to -10 | A stable intermediate formed after the hydride attack. |

| 4. Product | Benzyl alcohol + BH₃ | -20 to -30 | The final, thermodynamically favored product after workup. |

Note: These energy values are hypothetical and serve to illustrate a typical reaction energy profile that would be generated from DFT calculations.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-5-fluoro-3-hydroxybenzaldehyde as a Versatile Building Block

The reactivity of this compound is defined by the interplay of its three distinct functional groups. The aldehyde group serves as a classic electrophilic center for nucleophilic additions and condensation reactions. The phenolic hydroxyl group, an ortho-, para-director, can be engaged in etherification, esterification, and can modulate the reactivity of the aromatic ring. The bromine atom, positioned ortho to the aldehyde and meta to the hydroxyl group, is a key handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in turn, influences the electronic properties of the ring and can enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry contexts. This combination of functionalities makes this compound a highly valuable precursor for a wide range of complex organic molecules.

Synthesis of Heterocyclic Compounds

The strategic placement of reactive sites on the this compound scaffold makes it an ideal starting material for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinazolines often involves the condensation of a substituted anthranilic acid derivative or a 2-aminobenzaldehyde (B1207257) with a suitable reaction partner. While direct examples utilizing this compound are not extensively documented, established synthetic routes for analogous 2-bromobenzaldehydes provide a clear blueprint for its application.

One common and efficient method involves the copper-catalyzed reaction of a 2-bromobenzaldehyde (B122850) with an amidine. This approach is expected to be applicable to this compound, leading to the formation of 2-substituted quinazolines. The reaction would proceed through an initial condensation of the amidine with the aldehyde, followed by an intramolecular copper-catalyzed C-N bond formation. The presence of the hydroxyl and fluoro groups on the benzaldehyde (B42025) ring can influence the reaction kinetics and the properties of the resulting quinazoline derivatives.

A general scheme for this transformation is presented below:

Table 1: Proposed Synthesis of Quinazoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

It is important to note that the hydroxyl group might require protection prior to the reaction to prevent undesired side reactions, depending on the specific reaction conditions employed.

Indazoles, another important class of nitrogen-containing heterocycles, are prevalent in many biologically active compounds. The synthesis of indazoles from ortho-haloaldehydes is a well-established strategy. A particularly relevant method for the utilization of this compound is the reaction with hydrazine (B178648). For instance, the closely related 5-bromo-2-fluorobenzaldehyde (B134332) has been successfully converted to 5-bromo-1H-indazole by refluxing with hydrazine. organic-chemistry.org

This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the ortho-halogen to form the pyrazole (B372694) ring of the indazole system. The presence of the electron-withdrawing fluorine atom can facilitate this cyclization step. The hydroxyl group at the 3-position is expected to remain intact during this transformation, yielding a 6-fluoro-4-hydroxy-1H-indazole derivative.

Table 2: Proposed Synthesis of Indazole Derivatives

| Reactant 1 | Reactant 2 | Condition | Product |

|---|

The versatile reactivity of this compound extends to the synthesis of other heterocyclic systems.

Benzofurans: The phenolic hydroxyl group, in conjunction with the ortho-bromo substituent, provides a classic precursor for the synthesis of benzofurans. Palladium-catalyzed intramolecular O-arylation (a variation of the Ullmann condensation) of the corresponding ether, formed by reaction with a suitable alkyne, would lead to the formation of the furan (B31954) ring fused to the benzene (B151609) ring.

Benzothiophenes: Analogous to benzofuran (B130515) synthesis, the hydroxyl group can be converted to a thiol group, which can then undergo intramolecular S-arylation to form the corresponding benzothiophene. Alternatively, palladium-catalyzed coupling reactions with a sulfur source can be employed. wikipedia.orgorganic-chemistry.org

Other Nitrogen Heterocycles: The aldehyde functionality can be readily converted to other nitrogen-containing groups, such as oximes or hydrazones, which can then participate in cyclization reactions to form a variety of heterocycles, including isoxazoles and pyrazoles.

Precursor for Complex Aromatic Frameworks

The bromine atom on the this compound ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. cnr.itbldpharm.comrsc.org These reactions are powerful tools for the construction of complex aromatic frameworks by forming new carbon-carbon bonds.

In a typical Suzuki coupling, this compound can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield a biaryl or styrenyl derivative, respectively. The Heck reaction, on the other hand, would involve the coupling of the aldehyde with an alkene. These reactions would allow for the introduction of a wide range of substituents at the 2-position, significantly increasing the molecular complexity and providing access to novel scaffolds for drug discovery and materials science.

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl |

The hydroxyl and aldehyde groups may need to be protected during these transformations to prevent interference with the catalytic cycle.

Application in Cascade and Multicomponent Reactions

The multiple reactive sites of this compound make it an attractive substrate for cascade and multicomponent reactions (MCRs). nih.govorganic-chemistry.org These reactions, where multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

For instance, a multicomponent reaction involving this compound, an amine, and a third component like an isocyanide or a β-ketoester could lead to the rapid assembly of complex, highly substituted heterocyclic structures. The initial formation of an imine from the aldehyde and the amine would be followed by further reactions involving the other components and potentially the hydroxyl or bromo groups, leading to a cascade of bond-forming events.

While specific examples utilizing this compound in such reactions are yet to be widely reported, its structural features strongly suggest its potential as a valuable substrate for the development of novel and efficient synthetic methodologies based on cascade and multicomponent strategies.

Integration into Polymeric Structures

The presence of multiple reactive sites on this compound allows for its incorporation into polymers through several mechanisms. The aldehyde and hydroxyl groups, in particular, are well-known participants in polymerization and cross-linking reactions.

As a monomer, this compound can be utilized in the synthesis of various polymers. The aldehyde functionality can undergo reactions to form the polymer backbone. For instance, polymerization with other suitable monomers can lead to the formation of polyesters, polyacetals, or Schiff base polymers. The hydroxyl group also provides a reactive handle for polycondensation reactions, such as in the formation of polyethers or polyesters.

The bromine and fluorine substituents on the aromatic ring are expected to impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered electronic characteristics. The selective reactivity of the bromine atom in cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be exploited in post-polymerization modification to introduce further functionalities.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Groups Involved | Potential Polymer Class |

| Polycondensation | Aldehyde, Hydroxyl | Polyesters, Polyethers, Polyacetals |

| Schiff Base Polymerization | Aldehyde | Polyimines (Schiff Base Polymers) |

| Post-polymerization Modification | Bromine | Functionalized Polymers via Cross-Coupling |

The difunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, makes it a candidate for use as a cross-linking agent. Aldehyde groups are known to react with various functional groups in polymer chains, such as amines, hydroxyls, and amides, to form covalent bonds that create a three-dimensional polymer network. nih.govnih.gov This cross-linking process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the base polymer.

For example, it could be employed to cross-link polymers containing primary amine groups, such as chitosan (B1678972) or polyethyleneimine, through the formation of imine (Schiff base) linkages. The reaction conditions for such cross-linking are typically mild, making it a versatile method for modifying a wide range of polymeric materials. nih.gov

Development of Advanced Materials (excluding biological activity)

The unique electronic and structural features of this compound make it an intriguing precursor for the development of advanced materials with tailored optical and responsive properties.

Substituted benzaldehydes and related phenolic compounds are key components in the synthesis of organic molecules for optical applications, including thermally activated delayed fluorescence (TADF) dyes and organic light-emitting diodes (OLEDs). The combination of electron-donating (hydroxyl) and electron-withdrawing (aldehyde, halogens) groups on the aromatic ring of this compound can lead to molecules with significant intramolecular charge transfer (ICT) character, a crucial feature for many organic electronic materials.

For instance, a related compound, 2-Bromo-5-fluorobenzonitrile, is utilized as a precursor for the synthesis of TADF dyes for OLEDs. ossila.com This suggests that this compound could similarly serve as a building block for novel emitters. The aldehyde group can be readily converted into other functional groups, such as nitriles or imines, to tune the electronic properties of the final molecule. The presence of the heavy bromine atom could also enhance spin-orbit coupling, which is beneficial for promoting intersystem crossing in the design of phosphorescent or TADF materials. Research on related salicylaldehyde (B1680747) derivatives has shown their utility in creating fluorescent dyes. acs.org

The functional groups of this compound can be exploited to create materials that respond to external stimuli such as pH, light, or the presence of specific chemical species. The aldehyde group, for example, can form pH-sensitive imine bonds. Polymers incorporating this moiety could exhibit pH-responsive behavior, such as swelling or degradation in acidic environments. This principle has been demonstrated in benzaldehyde-functionalized polymeric nanoparticles designed for drug delivery. qub.ac.uk

Furthermore, the electronic structure of the molecule, influenced by the interplay of its various substituents, could be modulated by external stimuli, leading to changes in its optical or electronic properties. This forms the basis for creating materials that can alter their color or fluorescence in response to environmental changes.

The design of chemical sensors often relies on the specific and detectable interaction of an analyte with a sensor molecule. Salicylaldehyde-based compounds are well-established as versatile platforms for the development of chemosensors. researchgate.netresearchgate.netrsc.org The aldehyde and hydroxyl groups can act as a binding site for metal ions, leading to a change in the molecule's absorption or fluorescence spectrum.

A new salicylaldehyde-based sensor, N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, has been shown to selectively detect certain metal ions. researchgate.net This indicates that derivatives of this compound could be synthesized to act as selective chemosensors for various analytes. The specific substitution pattern of the target compound, including the fluorine and bromine atoms, would be expected to modulate the selectivity and sensitivity of the resulting sensor molecule. The aldehyde group provides a convenient point of attachment for other molecular recognition units, further expanding the range of potential analytes.

Design Principles for Modulating Chemical Functionality

The strategic placement of bromo, fluoro, hydroxyl, and aldehyde groups on the benzaldehyde scaffold allows for precise control over its chemical reactivity, a key principle in designing functional molecules for organic synthesis and materials science.

Electronic Modulation: The electronic properties of the benzene ring are finely tuned by the competing effects of the substituents. The electron-donating hydroxyl group increases the ring's nucleophilicity, while the electron-withdrawing halogens and aldehyde group decrease it. This balance is crucial for controlling the regioselectivity of further substitution reactions.

Steric Control: The bromine atom at the 2-position provides significant steric hindrance around the aldehyde and hydroxyl groups. This can be exploited to direct incoming reagents to less hindered positions or to control the conformation of the molecule.

Orthogonal Reactivity: The different functional groups offer sites for a variety of chemical transformations that can often be performed selectively (orthogonally). For example:

The aldehyde can undergo reductive amination without affecting the aryl bromide. researchgate.netnih.gov

The aryl bromide can participate in palladium-catalyzed cross-coupling reactions, leaving the aldehyde and hydroxyl groups intact (provided they are suitably protected if necessary).

The phenolic hydroxyl group can be alkylated or acylated to introduce new functionalities.

Supramolecular Assembly: In materials science, the hydroxyl and aldehyde groups can participate in hydrogen bonding, while the aromatic ring allows for π-π stacking interactions. researchgate.net The presence of both bromine and fluorine offers the potential for halogen bonding. These non-covalent interactions can be harnessed to design self-assembling systems, liquid crystals, or functional polymers. By modifying the functional groups, chemists can systematically alter these intermolecular forces to control the macroscopic properties of the resulting materials. nih.gov

The design of this compound thus exemplifies a platform molecule where each functional group serves as a "handle" that can be addressed with specific reagents, allowing for the systematic construction of more complex and functional chemical entities.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

Currently, established and optimized synthetic routes specifically for 2-bromo-5-fluoro-3-hydroxybenzaldehyde are not widely documented in scientific literature. Research into its synthesis would be a foundational step. A logical starting point for investigation would be the selective bromination and formylation of 3-fluorophenol.

Future research should aim to develop multi-step synthetic strategies that are both high-yielding and scalable. This could involve the exploration of various protecting group strategies to manage the reactivity of the hydroxyl and aldehyde functionalities during the introduction of the bromo and fluoro substituents. Ortho-lithiation followed by bromination is a potential route that could be explored for its regioselectivity. The development of a robust and efficient synthesis is paramount for enabling further research into its properties and applications.

Development of Greener Synthesis Methodologies

In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic methods for this compound is a critical research direction. Traditional synthetic methods for halogenated phenols and benzaldehydes often rely on harsh reagents and organic solvents.

Future studies could focus on the use of greener alternatives. For instance, enzymatic catalysis could offer a highly selective and environmentally friendly approach to the synthesis of this compound. The use of greener solvents, such as water or supercritical fluids, in the synthetic process should also be investigated. Furthermore, developing a one-pot synthesis from readily available precursors would significantly enhance the green credentials of the production process, minimizing waste and energy consumption. A patent for the preparation of 2-bromo-5-chlorobenzaldehyde (B66733) highlights a one-step reaction with high yield, suggesting that similar efficient methods could be developed for its fluorinated analogue. google.com

Advanced Mechanistic Studies of Derivatization Reactions

The presence of multiple reactive sites—the aldehyde, the hydroxyl group, and the positions on the aromatic ring activated or deactivated by the existing substituents—makes this compound a versatile precursor for the synthesis of a wide range of derivatives.

Advanced mechanistic studies are needed to fully understand the reactivity of this compound. For example, the investigation of Schiff base formation by reacting the aldehyde with various primary amines could yield novel ligands for coordination chemistry. nih.gov The influence of the electron-withdrawing fluorine and bromine atoms, combined with the electron-donating hydroxyl group, on the reactivity of the aldehyde function is a key area for mechanistic investigation. Understanding these electronic effects will be crucial for controlling the outcome of derivatization reactions and for the rational design of new synthetic transformations.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies could provide significant insights.